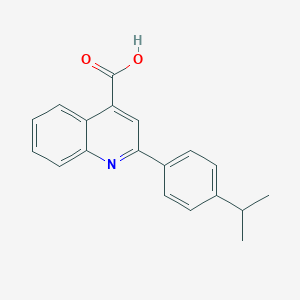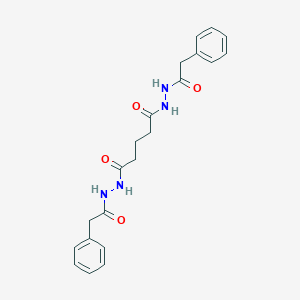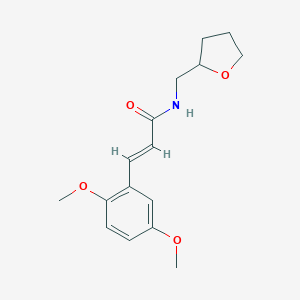![molecular formula C22H23N5O4 B362935 7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540502-70-3](/img/structure/B362935.png)
7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer Research
This compound, due to its structural similarity to other triazolopyrimidine derivatives, may have applications in anticancer research. Triazolopyrimidines have been shown to possess DNA intercalation activities, which can be exploited as anticancer agents . By intercalating into DNA, they can inhibit the proliferation of cancer cells. Further research could explore this compound’s efficacy against various cancer cell lines and its potential as a lead compound for developing new anticancer drugs.
Antiviral Activity
The triazolopyrimidine scaffold has been identified as having the ability to inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization . This suggests that our compound could be studied for its antiviral properties, particularly as an inhibitor of viral replication in influenza strains.
Molecular Docking Studies
Molecular docking studies are essential for understanding the interaction between drugs and their targets. Given the compound’s structure, it could serve as a candidate for molecular docking simulations to predict its binding affinity and mode of action against various biological targets . This application is crucial in the drug discovery process, helping to identify promising compounds for further development.
Pharmacokinetics and ADMET Profiling
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles provide insights into a compound’s pharmacokinetic properties . The compound can be analyzed for its drug-likeness, potential bioavailability, and safety profile, which are important parameters in preclinical drug development.
Tubulin Inhibition Studies
Compounds with a triazolopyrimidine core have been studied for their potential to act as tubulin inhibitors, which can disrupt microtubule formation . This application is particularly relevant in the treatment of parasitic infections and could be explored for our compound as well.
Photoluminescence in Material Science
The triazolopyrimidine derivatives have been used to construct bipolar fluorescent emitters . This compound could be investigated for its photoluminescent properties, which might be useful in the development of new materials for optoelectronic devices.
Mecanismo De Acción
Target of Action
Similar compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to inhibit influenza virus rna polymerase pa–pb1 subunit heterodimerization .
Mode of Action
Compounds with similar structures have been found to inhibit the proliferation of cancer cells by inducing apoptosis and arresting the cell cycle at the g2/m phase .
Biochemical Pathways
It’s worth noting that similar compounds have been found to exhibit thermally activated delayed fluorescence (tadf) activities and aggregation-induced emission enhancement (aiee) properties .
Result of Action
Action Environment
It’s worth noting that similar compounds have been found to exhibit good performances in solution-processed oleds, suggesting that they may be stable under certain environmental conditions .
Direcciones Futuras
Propiedades
IUPAC Name |
7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4/c1-13-19(21(28)26-15-7-5-6-8-16(15)29-2)20(27-22(25-13)23-12-24-27)14-9-10-17(30-3)18(11-14)31-4/h5-12,20H,1-4H3,(H,26,28)(H,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJSVQDSZSJSTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC)OC)C(=O)NC4=CC=CC=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dihydro-1H-cyclopenta[b]quinolin-9-ol](/img/structure/B362852.png)
![(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B362857.png)





![7-Chloro-2-(2-hydroxy-2-phenylethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B362869.png)
![3-[7-(5-chloro-2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B362870.png)
![Methyl 4-{[(4-fluorophenoxy)acetyl]amino}benzoate](/img/structure/B362873.png)
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B362886.png)
![1-[(3-Sec-butyl-4-ethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B362887.png)

![3-(2-chlorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B362897.png)